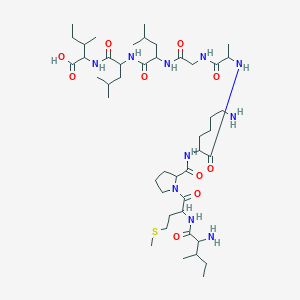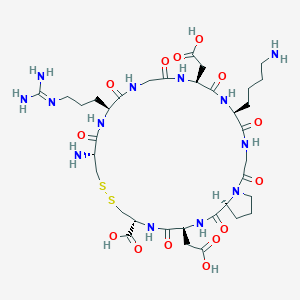
Cyclo(-Arg-Ala-Asp-D-Phe-Lys)
Descripción general
Descripción
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide that is composed of six amino acids and is widely studied for its biochemical and physiological effects. It has been used for a variety of purposes, including its potential therapeutic applications, such as in the development of novel drugs.
Aplicaciones Científicas De Investigación
Selective αvβ3-integrin Antagonist : Cyclo(-Arg-Gly-Asp-D-Phe-Lys), a closely related compound to Cyclo(-Arg-Ala-Asp-D-Phe-Lys), is identified as a potent and selective inhibitor for the αvβ3 integrin. This property is particularly relevant for its potential use as an anticancer drug candidate, as it can inhibit angiogenesis and induce apoptosis in vascular cells (Dai, Su, & Liu, 2000).
Bioactive Cyclic Dipeptides : Research on cyclic dipeptides, including those similar to Cyclo(-Arg-Ala-Asp-D-Phe-Lys), highlights their presence as by-products of fermentation and food processing. They exhibit various physiological and pharmacological activities, suggesting a potential for bioactive applications (Prasad, 1995).
Synthesis and Separation Techniques : The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) and related cyclic peptides has been explored for high purity and yield, with implications for mass production and industrial application. Separation techniques like RP-HPLC are also developed for these peptides (Perzborn, Syldatk, & Rudat, 2013).
Large-Scale Synthesis for Functionalization : A large-scale synthesis method has been developed for Cyclo(-Arg-Gly-Asp-D-Phe-Lys), which is essential for its potential functionalization in various biochemical applications (Palecek, Dräger, & Kirschning, 2011).
Potential in Treating Multiple Sclerosis : Altered peptide ligands of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) have been studied for their effects in experimental allergic encephalomyelitis, a model of multiple sclerosis, suggesting its potential in developing treatments for this condition (Tselios et al., 2002).
Endothelial Cell Adhesion : Studies have shown that Cyclo(-Arg-Gly-Asp-D-Phe-Lys), a variant of Cyclo(-Arg-Ala-Asp-D-Phe-Lys), promotes selective adhesion and spreading of endothelial cells, which could be significant for vascular therapies (Marchi-Artzner et al., 2001).
Propiedades
IUPAC Name |
2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32)/t16-,18-,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFHXHGBDFBWOX-OFOKGCAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










